N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(4-(dimethylamino)phenyl)oxalamide
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Overview
Description
The compound is a complex organic molecule that contains elements of benzo[b]thiophene and dimethylamino phenyl groups. Benzo[b]thiophene is a polycyclic aromatic hydrocarbon . The dimethylamino group is a common functional group in organic chemistry, often involved in reactions due to its nucleophilic character.
Synthesis Analysis
While specific synthesis methods for this compound were not found, benzo[b]thiophene derivatives can be synthesized using coupling reactions and electrophilic cyclization reactions . The synthesis of similar compounds often involves reactions with phosphorus oxychloride, thionyl chloride, and various other reagents .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The benzo[b]thiophene component is a five-membered ring containing sulfur .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzo[b]thiophene derivatives can participate in a variety of reactions due to the presence of the aromatic ring and the sulfur atom .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the benzo[b]thiophene ring could impart certain photophysical properties .
Scientific Research Applications
Antimicrobial Properties
Benzothiophene derivatives, including the compound , have been tested for their antimicrobial properties . These compounds have shown high antibacterial activity against certain strains such as S. aureus .
Antifungal Agents
Some benzothiophene derivatives have potential to be used as antifungal agents against current fungal diseases . This suggests that our compound could also have potential antifungal applications.
Antioxidant Capacities
Certain benzothiophene derivatives have shown high antioxidant capacities . These compounds have TEAC values that surpass the antioxidant capacity of universally accepted references like trolox .
Anti-cancer Properties
Heteroaromatic compounds, including benzothiophenes, have been used as anti-cancer drugs . For example, Raloxifene, a benzothiophene derivative, is used for the treatment of breast cancer .
Anti-inflammatory Drugs
Benzothiophene derivatives have been used as anti-inflammatory drugs . This suggests that our compound could also have potential anti-inflammatory applications.
Inhibitors of Lipid Peroxidation
Benzothiophene derivatives are known as strong inhibitors of lipid peroxidation . This suggests that our compound could also have potential applications as a lipid peroxidation inhibitor.
Potassium Channel Openers
Benzothiophene derivatives have been used as potassium channel openers . This suggests that our compound could also have potential applications as a potassium channel opener.
Topoisomerase Inhibitors
Benzothiophene derivatives have been used as topoisomerase inhibitors . This suggests that our compound could also have potential applications as a topoisomerase inhibitor.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-N'-[4-(dimethylamino)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-21(27,18-12-14-6-4-5-7-17(14)28-18)13-22-19(25)20(26)23-15-8-10-16(11-9-15)24(2)3/h4-12,27H,13H2,1-3H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIUHHLDMHNPVIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=C(C=C1)N(C)C)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(4-(dimethylamino)phenyl)oxalamide |
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